N-(2-Aminoethyl)-L-glutamine
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Overview
Description
N-(2-Aminoethyl)-L-glutamine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an aminoethyl group attached to the L-glutamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-L-glutamine typically involves the reaction of L-glutamine with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N-(2-Aminoethyl)-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: this compound is investigated for its potential use in drug development and as a treatment for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Aminoethyl)-L-glutamine can be compared with other similar compounds such as:
N-(2-Aminoethyl)-glycine: This compound has a similar structure but lacks the glutamine backbone.
N-(2-Aminoethyl)-L-asparagine: Similar to this compound but with an asparagine backbone.
N-(2-Aminoethyl)-L-glutamic acid: Similar structure but with a glutamic acid backbone.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both the aminoethyl group and the L-glutamine backbone. This unique combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry.
Properties
CAS No. |
45102-55-4 |
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Molecular Formula |
C7H15N3O3 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2S)-2-amino-5-(2-aminoethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H15N3O3/c8-3-4-10-6(11)2-1-5(9)7(12)13/h5H,1-4,8-9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
VFJGSRBYEZCSMQ-YFKPBYRVSA-N |
Isomeric SMILES |
C(CC(=O)NCCN)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NCCN)C(C(=O)O)N |
Origin of Product |
United States |
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